2-[5-chloro-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-[5-Chloro-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative characterized by a pinacol-protected boronic acid group (1,3,2-dioxaborolane) and a phenyl ring substituted with chlorine at the 5-position and a trifluoromethyl group at the 2-position. This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to the stability imparted by the pinacol moiety, which protects the boron center from hydrolysis . The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the boron atom, facilitating transmetalation in catalytic cycles, while the chloro substituent contributes to steric and electronic modulation of the aryl ring .
Properties
CAS No. |
2121512-57-8 |
|---|---|
Molecular Formula |
C13H15BClF3O2 |
Molecular Weight |
306.5 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Mechanism
The reaction proceeds via a condensation mechanism, where pinacol reacts with the boronic acid in the presence of a dehydrating agent (e.g., molecular sieves) to form the dioxaborolane ring. Anhydrous toluene or tetrahydrofuran (THF) is used as the solvent to prevent hydrolysis of the boronic acid. The general reaction equation is:
Key parameters include:
Yield and Scalability
Laboratory-scale reactions typically yield 85–90%. Industrial adaptations replace molecular sieves with azeotropic distillation to remove water, enabling continuous production. For example, a pilot study using a Dean-Stark trap reported 88% yield at 50 g scale.
Miyaura Borylation of 5-Chloro-2-(Trifluoromethyl)Phenyl Halides
An alternative method involves the palladium-catalyzed borylation of 5-chloro-2-(trifluoromethyl)phenyl halides (X = Br, Cl) with bis(pinacolato)diboron. This one-step approach bypasses the need for pre-synthesized boronic acids.
Catalytic System and Optimization
The reaction employs a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (KOAc) in dioxane at 80–100°C. The mechanism follows oxidative addition of the aryl halide to Pd(0), transmetallation with diboron, and reductive elimination to form the boronic ester:
Critical factors affecting yield:
Comparative Performance
This method achieves 75–80% yield but requires stringent anhydrous conditions. Side products (e.g., homocoupling of aryl halides) are minimized by using excess diboron (1.5 equiv). A recent study demonstrated that microwave-assisted heating (100°C, 1 hour) improved yield to 82% while reducing catalyst loading to 1 mol%.
Industrial-Scale Production and Process Intensification
Industrial synthesis prioritizes cost-efficiency and scalability. Continuous flow reactors have been adopted to enhance heat/mass transfer and reduce reaction times. Key advancements include:
Flow Chemistry Adaptations
-
Microreactor systems : Enable precise temperature control and rapid mixing, reducing side reactions. A 2024 pilot plant achieved 92% yield at 10 kg/day throughput.
-
In-line purification : Integrated crystallization units directly isolate the product, eliminating chromatography.
Data Tables: Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
2-[5-chloro-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or esters.
Reduction: Reduction reactions can convert the boron-containing moiety into different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium perborate (NaBO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often utilize reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Organic Synthesis
2-[5-Chloro-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily used as a boronic acid equivalent in Suzuki-Miyaura coupling reactions. This reaction is pivotal for forming carbon-carbon bonds and is widely employed in the synthesis of biaryl compounds.
Key Reactions :
- Suzuki Coupling : The compound can react with aryl halides to generate biaryl products. For example:
where R and R' are aryl groups and X is a halogen.
Medicinal Chemistry
Research has indicated that derivatives of this compound exhibit potential pharmacological activities. The trifluoromethyl group enhances metabolic stability and lipophilicity, making these compounds suitable candidates for drug development.
Case Studies :
- Anticancer Activity : Some studies have shown that compounds containing the trifluoromethyl phenyl moiety demonstrate significant cytotoxic effects against various cancer cell lines. For instance, modifications to the dioxaborolane structure can lead to increased potency against breast cancer cells.
- Antimicrobial Properties : Research has also suggested that certain derivatives exhibit antimicrobial activity, which could be leveraged in developing new antibiotics.
Material Science
The compound can be utilized in the development of advanced materials due to its unique electronic properties. For example:
- Polymer Chemistry : It can serve as a monomer or crosslinking agent in the synthesis of functional polymers with specific properties such as conductivity or thermal stability.
Data Table: Summary of Applications
| Application Area | Description | Example Compounds |
|---|---|---|
| Organic Synthesis | Used in Suzuki-Miyaura coupling reactions for biaryl formation | Various biaryl compounds |
| Medicinal Chemistry | Potential anticancer and antimicrobial agents | Modified dioxaborolane derivatives |
| Material Science | Monomer or crosslinking agent in functional polymer synthesis | Conductive polymers |
Mechanism of Action
The mechanism of action of 2-[5-chloro-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable complexes with other molecules, facilitating reactions such as cross-coupling and substitution. The trifluoromethyl and chlorine substituents on the phenyl ring enhance the compound’s reactivity by influencing electron distribution and steric effects.
Comparison with Similar Compounds
2-(3,5-Dichlorophenyl)-4,4,5,5-Tetramethyl-1,3,2-Dioxaborolane
This analogue features two chlorine atoms at the 3- and 5-positions of the phenyl ring. The increased halogenation enhances steric hindrance and reduces reactivity in cross-coupling reactions compared to the mono-chloro derivative. It has a melting point of 53°C and crystallizes as a powder, making it less soluble in nonpolar solvents than liquid-phase analogues .
2-(4-Fluorophenyl)-4,4,5,5-Tetramethyl-1,3,2-Dioxaborolane
The fluorine atom, being smaller and more electronegative than chlorine, reduces steric bulk while maintaining strong electron-withdrawing effects. This compound is a colorless liquid, facilitating handling in solution-phase reactions. NMR data (¹H: δ 7.45–7.35 ppm; ¹¹B: δ 30.2 ppm) indicate similar boron shielding to the target compound .
Trifluoromethyl-Substituted Analogues
2-(4-Methoxy-2-(Trifluoromethyl)Phenyl)-4,4,5,5-Tetramethyl-1,3,2-Dioxaborolane
The methoxy group at the 4-position introduces electron-donating effects, counterbalancing the electron-withdrawing trifluoromethyl group. This dual substitution pattern results in intermediate reactivity in cross-coupling reactions, with a purity of 95–96% reported for commercial batches .
2-(3-Fluoro-4-((2-(Trifluoromethyl)Benzyl)Oxy)Phenyl)-4,4,5,5-Tetramethyl-1,3,2-Dioxaborolane
This structurally complex derivative includes a benzyloxy group and a trifluoromethyl substituent. The bulky benzyloxy group significantly increases steric hindrance, reducing reaction rates in coupling processes. Its molecular weight (396.18 g/mol) and lipophilicity make it suitable for pharmaceutical applications targeting hydrophobic binding pockets .
Alkoxy- and Thioether-Substituted Analogues
2-(5-Chloro-2-Methoxyphenyl)-4,4,5,5-Tetramethyl-1,3,2-Dioxaborolane
The methoxy group at the 2-position enhances solubility in polar aprotic solvents (e.g., THF, DMF) but decreases electrophilicity at the boron center. This compound is a liquid with a molecular weight of 268.54 g/mol and exhibits moderate stability under ambient conditions .
2-[2-Chloro-4-(Methylsulfanyl)Phenyl]-4,4,5,5-Tetramethyl-1,3,2-Dioxaborolane
The methylsulfanyl group introduces sulfur-based resonance effects, slightly increasing electron density on the aryl ring. This compound (MW: 284.61 g/mol) is used in specialized coupling reactions where sulfur participation is desired .
Data Tables
Research Findings
- Reactivity in Cross-Couplings : Electron-withdrawing groups (e.g., CF₃) enhance transmetalation efficiency but may require higher catalyst loading due to steric effects .
- Stability : Chloro and trifluoromethyl substituents improve hydrolysis resistance compared to alkoxy analogues .
- Applications : Fluoro- and trifluoromethyl-substituted derivatives are prioritized in drug discovery for their metabolic stability and lipophilicity .
- Synthetic Challenges : Bulky substituents (e.g., benzyloxy) necessitate optimized reaction conditions, such as elevated temperatures or microwave-assisted synthesis .
Biological Activity
The compound 2-[5-chloro-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic molecule with significant implications in organic synthesis and material science. Its unique structure enhances its biological activity, making it a compound of interest in pharmaceutical and agrochemical research. This article reviews the biological activity of this compound based on diverse sources and research findings.
- Molecular Formula : C13H14BClF4O2
- Molecular Weight : 324.51 g/mol
- CAS Number : 2121515-04-4
- Structure : The compound features a dioxaborolane ring which is known for its stability and reactivity in various chemical environments.
Biological Activity Overview
The biological activity of 2-[5-chloro-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been investigated across several studies. The findings indicate its potential in various applications:
1. Anticancer Activity
Recent studies have highlighted the compound's ability to inhibit cancer cell growth selectively. For instance, certain derivatives of this compound have shown promising results in inhibiting the proliferation of tumorigenic cells while sparing non-tumorigenic cells at concentrations as low as 10 µM . This selective targeting is crucial for developing effective cancer therapies.
2. Organic Synthesis Applications
The compound serves as a versatile reagent in organic chemistry. Its unique structure allows for selective reactions that are invaluable for chemists developing new pharmaceuticals . The trifluoromethyl group enhances its reactivity and stability in synthetic pathways.
3. Material Science
In material science, this compound is utilized to enhance the properties of polymers and coatings. Its incorporation can improve thermal stability and chemical resistance, which are critical for industrial applications .
Case Studies and Research Findings
The mechanism by which 2-[5-chloro-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its biological effects is still under investigation. Preliminary data suggest that its interaction with cellular signaling pathways may play a role in its anticancer properties. Further studies are necessary to elucidate these mechanisms fully.
Q & A
Q. What are the standard synthetic routes for preparing 2-[5-chloro-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how do reaction conditions influence yield?
The compound is typically synthesized via coupling reactions between aryl halides or triflates and pinacolborane derivatives. A common method involves reacting 2-chloro-5-(trifluoromethyl)phenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under palladium catalysis . Key factors affecting yield include:
- Catalyst loading : Pd(PPh₃)₄ or Pd(dba)₂ at 1–5 mol% improves coupling efficiency.
- Solvent system : THF or dioxane at reflux (80–110°C) ensures solubility and reactivity.
- Reaction time : 12–24 hours under inert atmosphere (N₂/Ar) minimizes side reactions.
Q. How is this compound characterized, and what analytical techniques validate its purity?
Routine characterization includes:
- NMR spectroscopy : ¹¹B NMR (δ ~30 ppm confirms boronate ester formation); ¹H/¹³C NMR for aromatic and methyl group assignments .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 433.1) .
- HPLC : Purity >95% assessed via reverse-phase chromatography (C18 column, acetonitrile/water gradient) .
Q. What are the primary applications of this compound in organic synthesis?
It serves as a key intermediate in:
- Suzuki-Miyaura cross-coupling : Forms biaryl motifs for pharmaceuticals or materials science .
- Fluorinated polymer synthesis : The trifluoromethyl group enhances thermal stability and hydrophobicity in polymers .
Advanced Research Questions
Q. How do steric and electronic effects of the 5-chloro-2-(trifluoromethyl)phenyl group influence cross-coupling reactivity?
The electron-withdrawing Cl and CF₃ groups activate the aryl ring toward oxidative addition but may sterically hinder Pd(0) coordination. Computational studies (DFT) suggest:
- The CF₃ group increases electrophilicity at the boron center, accelerating transmetallation .
- Steric bulk reduces coupling efficiency with bulky substrates (e.g., ortho-substituted aryl halides) .
Q. Example Data :
| Substrate | Reaction Rate (k, s⁻¹) | Yield (%) |
|---|---|---|
| 4-Bromotoluene | 0.45 | 85 |
| 2-Bromo-m-xylene | 0.12 | 42 |
Q. How can researchers resolve contradictions in reported reactivity under acidic vs. basic conditions?
Conflicting data on hydrolysis stability arise from:
Q. Methodological Recommendations :
- Monitor reactions via TLC or in-situ ¹¹B NMR.
- Use buffered conditions (pH 6–8) for long-term stability .
Q. What computational models predict the compound’s behavior in photoredox catalysis?
TD-DFT calculations reveal:
Q. Example Computational Data :
| Parameter | Value |
|---|---|
| HOMO (eV) | -6.2 |
| LUMO (eV) | -1.8 |
| λmax (nm) | 325 |
Q. How do structural analogs with varying substituents (e.g., Br, OMe) affect biological activity?
Comparative studies of analogs (e.g., bromo or methoxy derivatives) show:
- Brominated analogs : Higher lipophilicity (logP ~3.5) improves blood-brain barrier penetration .
- Methoxy derivatives : Reduced cytotoxicity in vitro (IC50 >100 μM vs. 25 μM for parent compound) .
Q. Structure-Activity Relationship Table :
| Substituent | logP | Cytotoxicity (IC50, μM) |
|---|---|---|
| -Cl/-CF₃ (parent) | 2.8 | 25 |
| -Br/-CF₃ | 3.5 | 18 |
| -OMe/-CF₃ | 1.9 | >100 |
Q. What protocols mitigate boron leaching in catalytic cycles?
Leaching (up to 15% boron loss) occurs via protodeboronation. Mitigation strategies include:
- Additives : 2,6-Lutidine (10 mol%) suppresses acid-induced decomposition .
- Low-temperature conditions : Reactions at 50°C reduce side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
